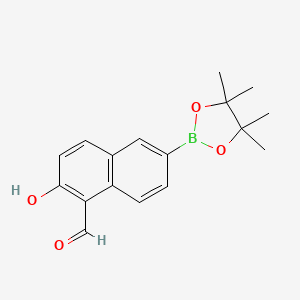
4-Ethyl-3-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H13F. It consists of two benzene rings connected by a single bond, with an ethyl group attached to one ring and a fluorine atom attached to the other. This compound is part of the biphenyl family, which is known for its various applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-3-fluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-3-fluoro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.
Oxidation: Conversion to corresponding biphenyl ketones or carboxylic acids.
Reduction: Hydrogenation of the aromatic rings under specific conditions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Nitration: 4-Ethyl-3-fluoro-2-nitrobiphenyl
Sulfonation: 4-Ethyl-3-fluoro-1,1’-biphenyl-2-sulfonic acid
Halogenation: 4-Ethyl-3-fluoro-2-bromobiphenyl
Oxidation: 4-Ethyl-3-fluorobiphenyl-2-carboxylic acid
Reduction: 4-Ethyl-3-fluorocyclohexylbenzene
Applications De Recherche Scientifique
4-Ethyl-3-fluoro-1,1’-biphenyl has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, biphenyl derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH), leading to anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-4’-ethyl-3-fluoro-1,1’-biphenyl: Similar structure with a bromine atom instead of a fluorine atom.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains an indole moiety and is used in medicinal chemistry.
Uniqueness
4-Ethyl-3-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
92814-30-7 |
|---|---|
Formule moléculaire |
C14H13F |
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
1-ethyl-2-fluoro-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Clé InChI |
QAASKLNYNKWHDY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


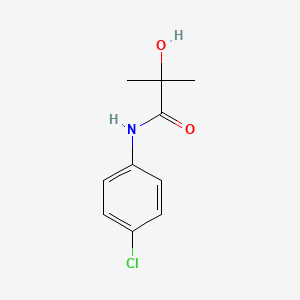

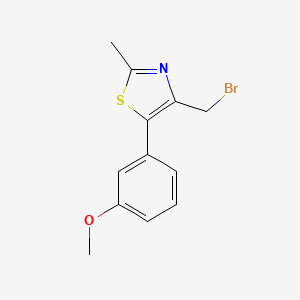
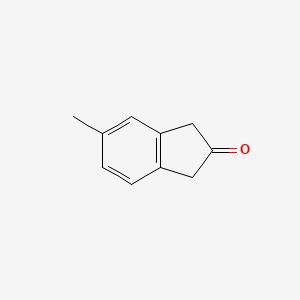
![1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)

![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
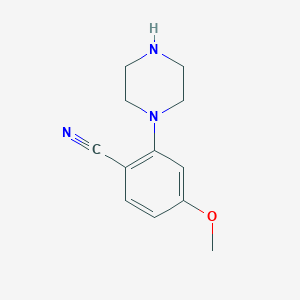

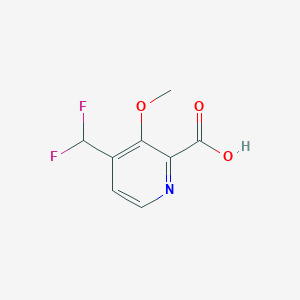

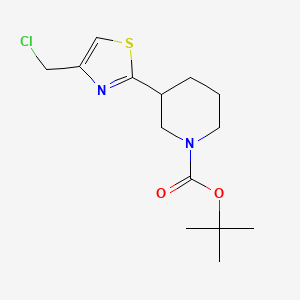
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
